molecular formula C22H29BrO2Si B14182248 (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol CAS No. 920018-53-7

(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol

Katalognummer: B14182248
CAS-Nummer: 920018-53-7
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: DSCRUYZRZDQACZ-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol: is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diphenylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol typically involves multiple steps. One common method starts with the preparation of the hex-5-en-3-ol backbone, followed by the introduction of the bromine atom and the tert-butyl(diphenyl)silyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and various amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In synthetic organic chemistry, (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new compounds.

Biology and Medicine: This compound may be explored for its potential biological activity. Its structural features could interact with biological targets, leading to the development of new pharmaceuticals or biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and as a precursor for various functionalized compounds.

Wirkmechanismus

The mechanism of action of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol involves its interaction with specific molecular targets. The bromine atom and the tert-butyl(diphenyl)silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-4-en-3-ol: Similar structure but with a different position of the double bond.

    (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: The uniqueness of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol lies in its specific stereochemistry and the combination of functional groups. This combination allows for selective reactions and applications that may not be possible with other similar compounds.

Eigenschaften

CAS-Nummer

920018-53-7

Molekularformel

C22H29BrO2Si

Molekulargewicht

433.5 g/mol

IUPAC-Name

(3S)-5-bromo-1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol

InChI

InChI=1S/C22H29BrO2Si/c1-18(23)17-19(24)15-16-25-26(22(2,3)4,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,19,24H,1,15-17H2,2-4H3/t19-/m0/s1

InChI-Schlüssel

DSCRUYZRZDQACZ-IBGZPJMESA-N

Isomerische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@@H](CC(=C)Br)O

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC(=C)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.